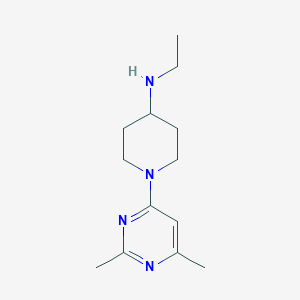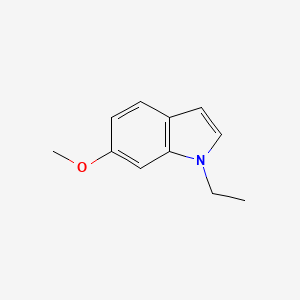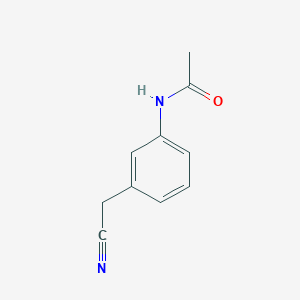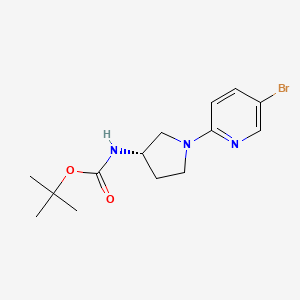![molecular formula C9H17N B8470597 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B8470597.png)
2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structure, which includes two fused rings. The bicyclo-[2,2,1]-heptane core is a common scaffold in medicinal chemistry due to its rigidity and ability to mimic the spatial arrangement of other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aminoethyl-bicyclo-[2,2,1]-heptane typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware, making it difficult to scale up. Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclo-[2,2,1]-heptane core .
Industrial Production Methods: Industrial production methods for aminoethyl-bicyclo-[2,2,1]-heptane are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and photocatalytic reactions in a controlled industrial setting could potentially be scaled up with the right equipment and optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo-[2,2,1]-heptane core allows for selective functionalization at specific positions.
Common Reagents and Conditions: Common reagents used in the reactions of aminoethyl-bicyclo-[2,2,1]-heptane include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the bicyclo-[2,2,1]-heptane core.
Applications De Recherche Scientifique
2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its rigid structure and ability to mimic other functional groups make it valuable in medicinal chemistry for drug design . In biology, it can be used to study the effects of rigid scaffolds on biological activity. In medicine, derivatives of aminoethyl-bicyclo-[2,2,1]-heptane may have potential therapeutic applications. In industry, it can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of aminoethyl-bicyclo-[2,2,1]-heptane involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo-[2,2,1]-heptane core allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative of aminoethyl-bicyclo-[2,2,1]-heptane being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to aminoethyl-bicyclo-[2,2,1]-heptane include other bicyclic compounds like bicyclo-[1,1,1]-pentane and bicyclo-[2,1,1]-hexane . These compounds share the characteristic of having two fused rings, but differ in the size and arrangement of the rings.
Uniqueness: 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine is unique due to its specific ring structure and the presence of an aminoethyl group. This combination of features allows for selective functionalization and interaction with specific molecular targets, making it valuable in various fields of scientific research.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-(1-bicyclo[2.2.1]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-6-5-9-3-1-8(7-9)2-4-9/h8H,1-7,10H2 |
Clé InChI |
KTAAZJBVNMBNCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Quinazolinol,4-[(2-chloro-5-methoxyphenyl)amino]-7-(phenylmethoxy)-](/img/structure/B8470522.png)







![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B8470590.png)

![5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8470605.png)
![[2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8470608.png)

